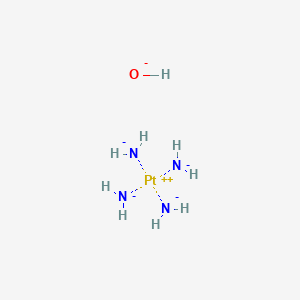

azanide;platinum(2+);hydroxide

Description

Historical Context and Significance of Platinum(II) Complexes in Chemical Research

The study of platinum(II) complexes has a rich history that has been pivotal to the development of modern chemistry. In 1845, the Italian chemist Michele Peyrone synthesized a compound he named "Peyrone's salt," which was later identified as cis-diamminedichloroplatinum(II), or cisplatin (B142131). cdnsciencepub.comontosight.aiacs.org Around the same time, another isomeric form, now known as transplatin, was also discovered. iucr.org These discoveries, along with that of Magnus' green salt, [Pt(NH₃)₄][PtCl₄], in the 1830s, laid the groundwork for Alfred Werner's groundbreaking theory of coordination chemistry in 1893. researchgate.nettandfonline.com Werner's ability to explain the existence of isomers for these platinum complexes was a crucial piece of evidence for his proposal of square-planar and octahedral geometries for metal complexes. researchgate.net

The significance of platinum(II) complexes extends far beyond fundamental coordination chemistry. In the 1960s, a serendipitous discovery by Barnett Rosenberg and his team at Michigan State University revealed that certain platinum(II) complexes, including cisplatin, had potent anti-cancer properties. tandfonline.comrdd.edu.iq This finding revolutionized cancer treatment and established platinum-based compounds as a cornerstone of chemotherapy, a status they still hold today. researchgate.netontosight.ai The success of cisplatin spurred extensive research into the synthesis and reactivity of thousands of new platinum compounds in the quest for more effective and less toxic anticancer agents. researchgate.net

Fundamental Principles of Platinum-Ligand Interactions in Divalent Systems

Platinum(II) is a d⁸ metal ion that almost exclusively forms square planar complexes. The interactions between the platinum(II) center and its ligands are governed by a combination of electronic and steric effects.

Electronic Effects: The bonding in platinum(II) complexes is characterized by ligand-to-metal σ-donation and, in some cases, metal-to-ligand π-back-donation. rdd.edu.iqontosight.ai A key electronic phenomenon in square planar complexes is the trans effect , which is the ability of a ligand to direct the substitution of the ligand positioned trans to it. tandfonline.comresearchgate.net The trans effect is a kinetic phenomenon that influences the rate of substitution reactions. researchgate.net It is distinct from the trans influence , which is a thermodynamic effect that describes the weakening of the bond trans to a given ligand in the ground state. researchgate.net The order of the trans effect for some common ligands is: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > SCN⁻ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > OH⁻ > H₂O

This effect is crucial in the rational synthesis of specific isomers of platinum(II) complexes. tandfonline.com For instance, the synthesis of cisplatin versus transplatin relies on the differing trans-directing abilities of the chloride and ammonia (B1221849) ligands. tandfonline.com

Steric Effects: The steric bulk of ligands also plays a significant role in the stability and reactivity of platinum(II) complexes. ipa-news.denih.gov Large, bulky ligands can influence the coordination geometry and may hinder the approach of incoming ligands, thereby affecting substitution rates. nih.gov In the solid state, steric hindrance can also prevent close packing of square planar complexes, which can otherwise lead to intermolecular Pt-Pt interactions. rsc.orgnih.gov

Overview of Nitrogen- and Oxygen-Donor Ligands: Focusing on Azanide (B107984) (Amide) and Hydroxide (B78521) Moieties

The azanide (or amido, NH₂⁻) ligand is a strong σ-donor and can also act as a π-donor. The coordination of amide groups to platinum(II) is of interest due to its relevance in biological systems, as the amide bond is the fundamental linkage in peptides and proteins. rdd.edu.iq The synthesis of platinum(II) amide complexes often involves the deprotonation of a coordinated amine or ammonia ligand. acs.org The resulting Pt-N amido bond is generally stable.

Research on platinum(II) complexes with amide-containing ligands has shown that the coordination can occur through the nitrogen atom. iucr.orgrdd.edu.iq The electronic properties of the amide ligand can be tuned by the substituents on the nitrogen and carbonyl groups, which in turn affects the properties of the platinum complex. rdd.edu.iq

Table 1: Representative Platinum(II) Amide Complexes and Their Properties

| Compound | Synthesis Method | Key Spectroscopic Data | Reference |

| trans-[PtCl₂{HN=C(OH)C₆H₅}₂] | Reaction of a Pt(II) precursor with benzamide | ¹H NMR shows signals for NH protons. | iucr.org |

| Platinum(II) complexes with N,N-bis(-3-carboxy-1-oxoprop-2-enyl) diamine derivatives | Reaction of K₂[PtCl₄] with the amide-containing ligand | IR spectra indicate coordination through amide and carboxyl groups. | researchgate.netrdd.edu.iq |

The hydroxide ion (OH⁻) is a hard, anionic ligand that acts as a strong σ-donor and a π-donor. Platinum(II) hydroxide complexes are important intermediates in the aqueous chemistry of many platinum compounds. acs.org They can be formed by the hydrolysis of aqua-platinum(II) complexes. acs.org The stability of platinum(II) hydroxide complexes is pH-dependent. Hydroxide can act as a terminal ligand or as a bridging ligand between two platinum centers. cdnsciencepub.com

The synthesis of platinum(II) hydroxide complexes can be achieved through various methods, including the reaction of platinum(II) halides with a base like sodium hydroxide. ontosight.ai These complexes have applications in catalysis. ontosight.ai

Table 2: Representative Platinum(II) Hydroxide Complexes and Their Properties

| Compound | Synthesis Method | Key Features | Reference |

| [Pt₂(OH)₂(PR₃)₄]²⁺ | Reaction of a chloro-bridged Pt(II) dimer with a hydroxide source | Stable, hydroxy-bridged dimeric structure. | cdnsciencepub.com |

| Pt(OH)₂ | Reaction of PtCl₂ with NaOH | Amphoteric properties. | ontosight.ai |

| [Pt(NH₃)₄(OH)₂] | Oxidation of [Pt(NH₃)₄]²⁺ | A platinum(IV) hydroxide complex. |

Properties

Molecular Formula |

H9N4OPt-3 |

|---|---|

Molecular Weight |

276.18 g/mol |

IUPAC Name |

azanide;platinum(2+);hydroxide |

InChI |

InChI=1S/4H2N.H2O.Pt/h5*1H2;/q4*-1;;+2/p-1 |

InChI Key |

RGXQGCXXKVJPIK-UHFFFAOYSA-M |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[OH-].[Pt+2] |

Origin of Product |

United States |

Synthetic Methodologies for Azanide and Hydroxide Platinum Ii Complexes

Strategies for Platinum(II)-Azanide Bond Formation

The creation of a bond between platinum(II) and an azanide (B107984) ligand can be accomplished through several synthetic routes. These methods focus on either the direct introduction of an amide group or the in-situ generation of the amide from a coordinated amine.

Metathesis reactions, also known as salt-exchange reactions, represent a direct approach to forming platinum(II)-azanide bonds. semanticscholar.orgmatthey.comwikipedia.orgmatthey.com This method typically involves the reaction of a platinum(II) halide complex with an alkali metal amide, such as sodium amide (NaNH2) or lithium amide (LiNH2). The driving force for this reaction is often the precipitation of the alkali metal halide salt.

For instance, a general representation of this reaction is: [L_nPtCl_2 + 2 MNH_2 \rightarrow L_nPt(NH_2)_2 + 2 MCl] where L represents ancillary ligands, and M is an alkali metal.

The success of this method is highly dependent on the nature of the ancillary ligands (L) attached to the platinum center, which influence the stability and reactivity of the starting complex and the final product. The choice of solvent is also critical to ensure the solubility of the reactants and facilitate the precipitation of the salt byproduct.

An alternative and widely studied method for generating platinum(II)-amide complexes is through the deprotonation of a coordinated amine ligand. nih.gov This process, known as amine-to-amide conversion, is typically achieved by treating a platinum(II)-amine complex with a strong base. The acidity of the N-H protons of a coordinated amine is significantly enhanced compared to the free amine, making this deprotonation feasible.

The general reaction can be depicted as: [ [L_nPt(RNH_2)]^{2+} + B \rightarrow [L_nPt(RNH)]^+ + BH^+ ] where B is a base.

The pKa of the coordinated amide group is a key parameter in these reactions. For example, in some palladium(II) complexes, which share similarities with platinum(II) systems, the pKa values of the coordinated amide group can range from 4.19 to 9.78. nih.gov This conversion is a critical step in the mechanism of action of some platinum-based anticancer drugs, where the hydrolysis of the drug leads to the formation of aqua species that can then interact with biological nucleophiles. researchgate.net

Condensation reactions offer another pathway to form amide linkages within the coordination sphere of platinum(II). nih.govnih.govresearchgate.netacsgcipr.org This approach often involves the reaction of a coordinated amine with a carboxylic acid or its derivative. The reaction typically requires activation of the carboxylic acid, for example, by converting it into an acid chloride, to facilitate the nucleophilic attack by the amine. libretexts.org

In some cases, the platinum center itself can act as a Lewis acid catalyst, promoting the condensation reaction. ubc.ca Research has shown that organoplatinum(II) complexes can facilitate the formation of amide linkages, leading to the construction of supramolecular polymers. nih.gov These reactions are often influenced by factors such as the nature of the solvent and the presence of co-catalysts. organic-chemistry.org

Routes to Platinum(II)-Hydroxide Complexes

The synthesis of platinum(II)-hydroxide complexes can be achieved through several methods, primarily involving the direct coordination of hydroxide (B78521) ions or the transformation of other platinum(II) precursors.

The direct reaction of a platinum(II) salt with a hydroxide source is a common method for preparing platinum(II)-hydroxide complexes. ontosight.ai For example, reacting platinum(II) chloride with sodium hydroxide can yield platinum(II) hydroxide. ontosight.ai

[ PtCl_2 + 2 NaOH \rightarrow Pt(OH)_2 + 2 NaCl ]

Another approach involves the use of an anion exchange resin in the hydroxyl form. Passing a solution of a complex platinum salt through such a resin can effectively replace the anions with hydroxide ions. google.com This method is particularly useful for preparing complex platinum hydroxides where the platinum is part of a cation. google.com

The formation of hydroxo-bridged platinum(II) complexes has also been extensively studied. These complexes can be prepared by reacting chloro-bridged platinum(II) precursors with silver tetrafluoroborate (B81430) in the presence of water. cdnsciencepub.com The resulting aqua complexes can then be deprotonated to form stable hydroxo-bridged dimers. cdnsciencepub.comacs.org

Hydrolysis of platinum(II) aqua complexes is a fundamental route to forming hydroxide complexes. researchgate.netacs.orgresearchgate.net Platinum(II) aqua complexes are generated by the reaction of platinum(II) halide precursors with water, a process often facilitated by the removal of the halide with a silver salt. cdnsciencepub.comnih.gov

[ [PtL_4]Cl_2 + 2 Ag_2O + H_2O \rightarrow [PtL_4(H_2O)_2]^{2+} + 2 AgCl ]

The coordinated water molecules in the resulting aqua complex are more acidic than free water and can be deprotonated by a base to form hydroxo complexes. nih.gov The pH of the solution plays a crucial role in the equilibrium between the aqua and hydroxo species. researchgate.netacs.org The hydrolysis of platinum(II) complexes is a key step in the activation of platinum-based anticancer drugs. researchgate.net

Data Tables

Table 1: Examples of Platinum(II)-Amide Complex Synthesis

| Starting Platinum(II) Complex | Reagent | Reaction Type | Product | Reference |

| [PtCl(dien)]+ | Amine | Amine-to-Amide Conversion | [Pt(dien)(amine-H)]+ | researchgate.net |

| Organoplatinum(II) acetylides | N/A | Condensation | Supramolecular polymers | nih.gov |

| K2PtCl4 | N,N-bis(-3-carboxy-1-oxoprop-2-enyl)-1,2-ethylenediamine | Condensation | Pt(II) amide complex | rdd.edu.iq |

Table 2: Examples of Platinum(II)-Hydroxide Complex Synthesis

| Starting Platinum(II) Complex | Reagent(s) | Reaction Type | Product | Reference |

| PtCl2 | NaOH | Direct Hydroxide Coordination | Pt(OH)2 | ontosight.ai |

| [Pt(NH3)4]Cl2 | Anion Exchange Resin (OH- form) | Direct Hydroxide Coordination | Pt(NH3)42 | google.com |

| cis-[PtCl2(PEt3)2] | AgBF4, H2O | Hydrolysis/Basification | [Pt2(OH)2(PEt3)4][BF4]2 | cdnsciencepub.com |

| LPtCl2 (L = α-diimine) | AgOTf, H2O, then base | Hydrolysis/Basification | LPt(OH)Cl and LPt(OH)2 | nih.gov |

Interconversion and Precursor Synthesis

The interconversion between platinum(II) and platinum(IV) oxidation states is a cornerstone of platinum chemistry, enabling the synthesis of diverse complexes. Platinum(IV) hydroxido complexes, in particular, serve as crucial and stable intermediates.

Platinum(IV) coordination complexes can be synthesized through the oxidative addition of square planar platinum(II) compounds. mdpi.com A common and effective method for this transformation is the oxidation of platinum(II) complexes with hydrogen peroxide (H₂O₂), which typically yields trans-dihydroxidoplatinum(IV) complexes. mdpi.com The inert nature of the resulting octahedral Pt(IV) complexes makes them useful as stable intermediates or as prodrugs in medicinal chemistry, as they can bypass deactivation pathways that affect their Pt(II) counterparts. mdpi.comjcu.edu.auresearchgate.netnih.gov

The mechanism for H₂O₂ oxidation of Pt(II) is generally considered a single-step, two-electron process or two rapid one-electron steps that result in the exclusive formation of trans-hydroxide products. mdpi.com During this oxidation, the original square planar arrangement of ligands from the Pt(II) precursor is maintained in the equatorial plane of the new octahedral Pt(IV) complex, with the two hydroxide ligands coordinating in the axial positions, trans to each other. mdpi.comjcu.edu.au Studies using ¹⁹⁵Pt NMR have suggested that one of the trans-coordinated hydroxido ligands comes from the H₂O₂ molecule, while the other originates from the solvent water. mdpi.com

For example, the oxidation of the Pt(II) anticancer agent [Pt{(p-BrC₆F₄)NCH₂CH₂NEt₂}Cl(py)] with H₂O₂ at room temperature produces the dihydroxidoplatinum(IV) solvate complex [PtIV{(p-BrC₆F₄)NCH₂CH₂NEt₂}Cl(OH)₂(py)]·H₂O. mdpi.comjcu.edu.au Optimizing the reaction conditions, such as using a 1:2 ratio of Pt to H₂O₂ in the presence of lithium chloride, can lead to higher yields of the Pt(IV) product. mdpi.comjcu.edu.au In some cases, ligands containing proximate hydrogen-bonding substituents can direct the oxidation to form unusual cis-dihydroxo platinum(IV) complexes. rsc.org

| Platinum(II) Precursor | Oxidizing Agent | Key Conditions | Platinum(IV) Product | Source |

|---|---|---|---|---|

| [Pt{(p-BrC₆F₄)NCH₂CH₂NEt₂}Cl(py)] | H₂O₂ | Room temperature, CH₂Cl₂, LiCl | [PtIV{(p-BrC₆F₄)NCH₂CH₂NEt₂}Cl(OH)₂(py)]·H₂O | mdpi.comjcu.edu.au |

| General cis-[PtL₂(Nu)₂] | H₂O₂ | Aqueous or organic solvent | trans-[PtIVL₂(Nu)₂(OH)₂] | mdpi.com |

| Pt(II) dimethyl complexes with H-bonding ligands | H₂O₂ | Presence of H-bonding substituents | cis-dihydroxo Pt(IV) complex | rsc.org |

The reduction of platinum(IV) complexes back to platinum(II) species is a fundamental reaction that completes the redox cycle. researchgate.net This process, often termed reductive elimination, can be triggered under various conditions and is crucial for catalytic cycles and the activation of Pt(IV) prodrugs. acs.orgresearchgate.net The reactions involve the formation of new bonds between ligands, which are then eliminated from the metal center, resulting in the reduction of the platinum core from +4 to +2.

Some platinum(IV) hydroxido complexes exhibit reductive dehydration, a process where the complex reverts to a Pt(II) species over time. mdpi.comjcu.edu.aunih.gov For instance, the complex [PtIV{(p-BrC₆F₄)NCH₂CH₂NEt₂}Cl(OH)₂(py)]·H₂O undergoes slow reductive dehydration in the solid state and more rapidly in solution, forming a Pt(II) complex with a modified ligand. mdpi.comjcu.edu.aunih.gov

More generally, thermolysis of five-coordinate Pt(IV) alkyl complexes can induce the reductive elimination of alkanes (C-C and C-H bond formation) to yield cyclometalated platinum(II) species. acs.org The presence of a trapping ligand like ethylene (B1197577) can facilitate this process. acs.org Similarly, studies on cyclometalated platinum(IV) compounds have shown selective reductive elimination to form Csp³–Csp² bonds, followed by cyclometalation and loss of methane, ultimately yielding a Pt(II) product. acs.org The reduction of Pt(IV) complexes can also be achieved using biological reducing agents like glutathione, which proceeds via a reductive elimination mechanism to yield the corresponding Pt(II) complex. researchgate.net This reactivity highlights the role of Pt(IV) complexes as precursors that can be converted to the desired Pt(II) derivatives under specific chemical or biological stimuli.

Advanced Structural Elucidation of Azanide and Hydroxide Platinum Ii Complexes

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the elucidation of the structural and electronic properties of platinum(II) amido-hydroxo complexes. A combination of techniques is typically employed to build a complete picture of the molecule in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹⁵Pt, ³¹P, ¹⁹F) for Ligand and Metal Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of platinum complexes in solution. The chemical shifts and coupling constants of various nuclei provide a wealth of information about the ligand environment and the geometry around the platinum center.

¹H NMR: Proton NMR is essential for characterizing the organic ligands attached to the platinum center. The chemical shifts and coupling patterns of the protons on the amido ligand or other ancillary ligands confirm their binding and provide information on the complex's conformation in solution. researchgate.netresearchgate.net For example, in complexes containing piperidine (B6355638) ligands, the spin-spin splitting patterns of the non-equivalent protons can be designated to confirm the chair conformation of the ring and the cis-configuration of the complex. researchgate.net The two-bond coupling between platinum and protons (²J(¹⁹⁵Pt-¹H)) typically falls between 25 and 90 Hz, providing direct evidence of ligand coordination. huji.ac.il

³¹P NMR: For complexes containing phosphine (B1218219) ligands, ³¹P NMR is indispensable. The one-bond coupling constant, ¹J(¹⁹⁵Pt-³¹P), is particularly informative, with values typically ranging from 1300 to 4000 Hz. huji.ac.il The magnitude of this coupling constant is sensitive to the nature of the ligand trans to the phosphine, a phenomenon known as the trans-influence. electronicsandbooks.com In a cis-[PtCl(NPh₂)(PEt₃)₂] complex, the Pt-P bond trans to the diphenylamido group is longer than the one trans to the chloride, which is reflected in a significant difference in their ¹J(Pt-P) coupling constants (ca. 1150 Hz). electronicsandbooks.com Furthermore, ³¹P NMR titrations can be used to determine the pKa values of bridging hydroxide (B78521) ligands in dinuclear platinum(II) complexes. nih.gov

¹⁵N NMR: Although less common due to the low natural abundance of ¹⁵N, this technique provides direct information on the Pt-N bond. One-bond ¹⁹⁵Pt-¹⁵N coupling constants, which range from 160 to 390 Hz, are sensitive to the trans-influence of the ligand opposite the nitrogen donor. huji.ac.il

Table 1: Representative NMR Data for Platinum Complexes

| Nucleus | Parameter | Typical Range/Value | Significance | Source |

| ¹⁹⁵Pt | Chemical Shift (δ) | -6500 to 200 ppm | Indicates oxidation state and coordination environment. | huji.ac.il |

| ¹H | ²J(¹⁹⁵Pt-¹H) | 25 - 90 Hz | Confirms ligand coordination. | huji.ac.il |

| ³¹P | ¹J(¹⁹⁵Pt-³¹P) | 1300 - 4000 Hz | Sensitive to trans-influence. | huji.ac.il |

| ¹⁵N | ¹J(¹⁹⁵Pt-¹⁵N) | 160 - 390 Hz | Sensitive to trans-influence. | huji.ac.il |

Vibrational Spectroscopy (Infrared and Raman) for Identification of Pt-N and Pt-O Stretching Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa They are particularly useful for identifying the characteristic stretching frequencies of the metal-ligand bonds, such as Pt-N (azanide) and Pt-O (hydroxide). uni-siegen.de The selection rules for IR (change in dipole moment) and Raman (change in polarizability) spectroscopy often allow for the differentiation between different geometric isomers. ksu.edu.saillinois.edu

For square-planar platinum(II) complexes, the number and activity of the Pt-N and Pt-O stretching modes can help assign the geometry. For example, a cis-[PtX₂(NH₃)₂] complex with C₂v symmetry is expected to show two Pt-N stretching modes (symmetric and asymmetric), both of which are active in IR and Raman spectroscopy. ksu.edu.sa In contrast, a trans isomer with approximate D₂h symmetry would exhibit two stretching modes, but due to the center of symmetry, the symmetric stretch would be Raman active only, and the asymmetric stretch would be IR active only (mutual exclusion rule). ksu.edu.sanih.gov

In complexes containing both amido and hydroxo ligands, the Pt-N and Pt-O stretching vibrations can often be distinguished based on their characteristic frequency regions. Pt-N stretching modes are typically observed in the range of 400–550 cm⁻¹. nih.govacs.org For instance, in c,c,t-[Pt(NH₃)₂Cl₂(OH)₂], the symmetric Pt-N stretch is assigned to a band at 531 cm⁻¹ and the asymmetric stretch to a band at 458 cm⁻¹. nih.gov The Pt-O stretching frequencies appear in a similar region, often between 550 and 580 cm⁻¹. nih.gov In the same complex, a strong IR band at 559 cm⁻¹ is assigned to the asymmetric Pt-O stretch, while an intense Raman peak at 575 cm⁻¹ corresponds to the symmetric Pt-O stretch. nih.gov The assignment of these bands can be supported by isotopic labeling (e.g., deuterium (B1214612) exchange for NH or OH groups) and density functional theory (DFT) calculations. nih.gov

Table 2: Typical Vibrational Frequencies for Pt-N and Pt-O Bonds

| Bond | Vibrational Mode | Typical Frequency (cm⁻¹) | Spectroscopic Activity | Source |

| Pt-N | Stretching | 400 - 550 | IR and Raman active | nih.govacs.org |

| Pt-O | Stretching | 550 - 580 | IR and Raman active (subject to symmetry) | nih.gov |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Coordination Geometry

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and provides valuable information about the coordination geometry and electronic structure of platinum(II) complexes. The spectra of d⁸ square-planar platinum(II) complexes are typically characterized by a combination of ligand-field (d-d) transitions and more intense charge-transfer (CT) bands. researchgate.netnih.gov

d-d Transitions: These transitions involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. For square-planar d⁸ complexes, three spin-allowed d-d transitions are theoretically possible: ¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g, and ¹A₁g → ¹E_g. researchgate.net These transitions are Laporte-forbidden and thus typically have low molar absorptivity (ε < 100 L mol⁻¹ cm⁻¹), often appearing as weak shoulders on the tail of more intense bands. libretexts.org Their energy and presence can support the assignment of a square-planar geometry. researchgate.net

Charge-Transfer (CT) Transitions: These are much more intense (ε > 1000 L mol⁻¹ cm⁻¹) and arise from the transfer of an electron between the metal and the ligands. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): An electron is promoted from a ligand-based orbital to a vacant metal d-orbital. These are common in complexes with electron-rich ligands (like amido and hydroxo) and a metal in a relatively high oxidation state.

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a filled metal d-orbital to an empty ligand-based orbital (e.g., a π* orbital on an aromatic ligand). nih.govresearchgate.net

Electrospray Mass Spectrometry (ESI-MS) for Molecular Identification and Intermediates

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact molecular ions from solution to the gas phase, making it an invaluable tool for the characterization of coordination complexes. nih.gov It is used to confirm the molecular weight of the synthesized platinum(II) amido-hydroxo complex by identifying its molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻). The characteristic isotopic pattern of platinum, with its multiple abundant isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt), provides a definitive signature for platinum-containing species in the mass spectrum. researchgate.net

Beyond simple molecular identification, ESI-MS is highly effective for studying the behavior of complexes in solution. It can be used to detect and characterize transient intermediates, such as solvated species or products of ligand exchange and hydrolysis reactions. nih.gov For instance, ESI-MS has been successfully employed to study the reactions of platinum(II) complexes with biomolecules like proteins, allowing for the in-depth characterization of the resulting metallodrug-protein adducts. nih.gov While powerful for qualitative and structural analysis, care must be taken in quantitative studies, as the electrospray process itself can sometimes perturb the solution-phase equilibria. nih.gov

X-ray Diffraction Analysis

While spectroscopic methods provide crucial information about the structure in solution and the nature of bonding, X-ray diffraction provides the most definitive and precise structural data for compounds that can be obtained as single crystals.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. electronicsandbooks.com

For platinum(II) amido-hydroxo complexes, SCXRD provides unambiguous confirmation of:

Coordination Geometry: It confirms the expected square-planar geometry around the Pt(II) center and establishes the cis or trans arrangement of the amido, hydroxo, and other ancillary ligands. researchgate.netmdpi.com

Bond Lengths and Angles: It provides precise measurements of Pt-N and Pt-O bond lengths, which are direct indicators of bond strength and can reveal electronic effects like the trans-influence. For example, in cis-[PtCl(NPh₂)(PEt₃)₂], the Pt-N bond length was determined to be 2.09(2) Å, and the Pt-P bond trans to the amido group was found to be significantly longer (2.277(4) Å) than the one trans to the chloride (2.235(6) Å), providing clear evidence of the stronger trans-influence of the amido ligand compared to chloride. electronicsandbooks.com

Crystal Packing and Intermolecular Interactions: SCXRD reveals how the individual complex molecules are arranged in the solid state. This includes identifying and characterizing non-covalent interactions such as hydrogen bonding (e.g., involving the N-H of the amido ligand or the O-H of the hydroxide) and π-stacking, which can stabilize the crystal structure. mdpi.commdpi.com

Table 3: Selected Bond Lengths from Single-Crystal X-ray Diffraction of a Platinum(II) Amido Complex

| Bond | Bond Length (Å) | Complex | Source |

| Pt-N | 2.09(2) | cis-[PtCl(NPh₂)(PEt₃)₂] | electronicsandbooks.com |

| Pt-P (trans to N) | 2.277(4) | cis-[PtCl(NPh₂)(PEt₃)₂] | electronicsandbooks.com |

| Pt-P (trans to Cl) | 2.235(6) | cis-[PtCl(NPh₂)(PEt₃)₂] | electronicsandbooks.com |

| Pt-Cl | 2.392(5) | cis-[PtCl(NPh₂)(PEt₃)₂] | electronicsandbooks.com |

Powder X-ray Diffraction for Bulk Phase Purity and Structural Confirmation

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for the characterization of polycrystalline materials, including platinum(II) complexes. It is particularly valuable for confirming the bulk phase purity of a synthesized compound, ensuring that the crystalline sample is homogenous and free from significant crystalline impurities or different polymorphic forms. Beyond phase identification, modern ab initio methods have enabled the complete determination of crystal structures from high-quality PXRD data, which is especially crucial when suitable single crystals for single-crystal X-ray diffraction are unattainable.

The process of ab initio crystal structure determination from powder data involves several key steps. Initially, the diffraction pattern is indexed to determine the unit cell parameters and space group. Following this, the integrated intensities of the diffraction peaks are extracted. The structural solution is then pursued using methods like Patterson or direct methods, analogous to single-crystal techniques, to locate the positions of the heavy atoms (in this case, platinum). Subsequent Fourier syntheses can then reveal the positions of the lighter atoms of the azanide (B107984) and hydroxide ligands. nih.gov

The final and most critical step is the Rietveld refinement. This method involves fitting a calculated diffraction profile to the entire experimental pattern, refining various structural and instrumental parameters—such as atomic coordinates, lattice parameters, and peak shape functions—to minimize the difference between the observed and calculated profiles. nih.gov A successful Rietveld refinement not only validates the proposed structure but also provides precise details about bond lengths, angles, and intermolecular distances, such as Pt···Pt interactions, which can indicate the presence of platino-philic interactions. nih.gov For instance, the analysis of a related cis-amminedichloroisopropylamineplatinum(II) complex using PXRD revealed a structure where molecules form pairs with a Pt···Pt distance of 3.42 Å, linked by N-H···Cl hydrogen bonds. nih.gov

Below is a table representing typical data obtained from a Rietveld refinement of a hypothetical azanide-hydroxide platinum(II) complex.

| Parameter | Value | Description |

| Crystal System | Monoclinic | The crystal system describing the unit cell geometry. |

| Space Group | P2₁/c | The arrangement of symmetry elements in the crystal. |

| a (Å) | 8.124 | Unit cell parameter. |

| b (Å) | 10.456 | Unit cell parameter. |

| c (Å) | 9.781 | Unit cell parameter. |

| β (°) ** | 105.3 | The angle of the unit cell. |

| Volume (ų) ** | 801.5 | The volume of the unit cell. |

| Rwp (%) | 6.5 | Weighted-profile R-factor, indicating the goodness of fit. |

| Rp (%) | 4.8 | Profile R-factor, indicating the goodness of fit. |

| Pt-N Bond Length (Å) | 2.05 | The distance between the platinum atom and the nitrogen of the azanide ligand. |

| Pt-O Bond Length (Å) | 2.02 | The distance between the platinum atom and the oxygen of the hydroxide ligand. |

Advanced Analytical Methodologies: e.g., Hirshfeld Surface Analysis for Intermolecular Interactions

While PXRD provides foundational structural data, Hirshfeld Surface Analysis offers a powerful graphical method for visualizing and quantifying the intricate network of intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a unique and insightful picture of its shape and interactions with neighboring molecules.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions. The surface is defined as the boundary where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. This surface can be color-mapped with various properties, most commonly the normalized contact distance (dnorm). The dnorm value is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals (vdW) radii of the respective atoms.

Red spots on the dnorm map indicate regions of close intermolecular contacts that are shorter than the sum of the vdW radii, typically representing hydrogen bonds or other strong interactions. nih.gov

White areas represent contacts approximately equal to the vdW separation. nih.gov

Blue areas signify regions where there are no significant intermolecular contacts, with distances longer than the vdW sum. nih.gov

The table below summarizes the theoretical percentage contributions of different intermolecular contacts for a representative azanide-hydroxide platinum(II) complex, as determined by Hirshfeld surface analysis.

| Intermolecular Contact | Percentage Contribution (%) | Description |

| O···H / H···O | 35.5 | Represents strong hydrogen bonding involving the hydroxide ligand and hydrogen atoms on adjacent molecules. |

| N···H / H···N | 28.2 | Represents strong hydrogen bonding involving the azanide ligand and hydrogen atoms on adjacent molecules. |

| H···H | 32.8 | Represents numerous, weaker van der Waals contacts between hydrogen atoms. |

| Pt···H / H···Pt | 2.5 | Indicates close contacts between the platinum center and hydrogen atoms. |

| Other | 1.0 | Includes minor contacts such as Pt···N, Pt···O, etc. |

Through this combined approach of PXRD and Hirshfeld Surface Analysis, a comprehensive structural understanding of azanide-hydroxide platinum(II) complexes is achieved, from the molecular level to the extended solid-state architecture.

Mechanistic Studies of Reactions Involving Azanide and Hydroxide Platinum Ii Complexes

Ligand Substitution Mechanisms

Ligand substitution at square-planar platinum(II) centers is a cornerstone of their chemistry. acs.org The rates and pathways of these reactions are highly dependent on the nature of the ligands involved and the reaction environment. acs.orgacs.org For complexes containing both azanide (B107984) and hydroxide (B78521), the exchange of these ligands is a fundamental process that dictates subsequent reactivity.

The exchange of ligands around a platinum center is a critical factor in the activity of platinum complexes. researchgate.net The kinetics of these substitution reactions are influenced by the identity of the ligands, with processes ranging from extremely fast to very slow, sometimes taking hours or even days at room temperature. semanticscholar.org Metal-ligand bonds in platinum(II) complexes are best described as "kinetically inert," and this slow exchange rate is often comparable to the timescale of cellular division processes, which is significant for their biological applications. semanticscholar.orgmatthey.com

| Parameter | Description | Significance for Azanide/Hydroxide Exchange |

| Rate Constant (k) | Measures the speed of the ligand exchange reaction. | The 'slow' exchange rates for Pt(II) are a key feature, allowing for controlled reactivity. semanticscholar.org The specific rate constants for hydroxide and azanide exchange depend on the overall ligand set and reaction conditions. |

| Activation Energy (Ea) | The minimum energy required to initiate the ligand exchange. | Determines the temperature dependence of the reaction rate. A higher Ea implies a slower reaction at a given temperature. |

| Enthalpy of Activation (ΔH‡) | The change in heat content in going from reactants to the transition state. | Provides insight into the bond-breaking and bond-making processes during the exchange. |

| Entropy of Activation (ΔS‡) | The change in disorder in going from reactants to the transition state. | Indicates the degree of order in the transition state. Associative mechanisms, common for Pt(II), typically have negative ΔS‡ values. |

| Gibbs Free Energy (ΔG) | The overall energy change of the reaction, determining spontaneity. | For ligand substitution, a negative ΔG indicates a thermodynamically favorable exchange. nih.gov |

The reaction pathways of nucleophilic substitution on platinum(II) complexes are significantly affected by the surrounding ligand environment and the choice of solvent. acs.org The solvent can directly participate in the reaction, leading to solvent-assisted pathways, or it can influence the stability of the reactants and the transition state through solvation effects. acs.org For polar solvents, this can be particularly pronounced, often accelerating reactions that proceed through polar transition states. libretexts.org

The nature of the other ligands on the platinum center modulates the reactivity of the Pt-azanide and Pt-hydroxide bonds. The trans effect, where a ligand influences the rate of substitution of the ligand opposite to it, is a well-established principle in platinum chemistry. Ligands with strong trans effects can labilize the departing ligand, accelerating substitution. Furthermore, the steric bulk of ancillary ligands can hinder the approach of incoming nucleophiles, thereby slowing down the reaction and potentially favoring a dissociative mechanism over the more common associative pathway. The stability of platinum complexes in solution is also a function of the available ligands; for example, in aqueous environments with chloride, hydroxide species can contribute significantly to the transport and reactivity of platinum. researchgate.net

Platinum-Mediated Bond Activation and Transformation

Platinum(II) complexes are not merely static coordination compounds; they are capable of mediating a variety of chemical transformations. This includes the activation of strong chemical bonds and the facilitation of reactions that form new bonds, which are central to many catalytic cycles.

Platinum(II) complexes can promote intramolecular reactions, leading to the formation of cyclic structures. acs.org This process, known as cyclometalation when a carbon-metal bond is formed, is a powerful tool in organic synthesis. The formation of five- and six-membered rings is often kinetically and thermodynamically favored over other ring sizes. masterorganicchemistry.com

In the context of complexes containing an azanide ligand, intramolecular cyclization can occur if a suitable tethered functional group is present on an adjacent ligand. The platinum center acts as a template, bringing the reactive moieties into proximity and facilitating the ring-closing step. For example, a tethered alkene or aryl group could undergo intramolecular attack by the coordinated azanide, leading to the formation of a new heterocyclic ring. The mechanism can involve the platinum center in various ways, from simply acting as a template to actively participating in bond activation steps. Light can also be used to induce such cyclometalations, enabling both the initial coordination and the subsequent C-H metalation steps under mild conditions. acs.org The formation of strained rings, such as three-membered aziridines, can also be catalyzed, often proceeding through the cleavage of a C-H bond followed by the capture of a reactive intermediate by the nitrogen atom. nih.gov

| Reaction Type | Description | Relevance to Azanide/Hydroxide Pt(II) Complexes |

| Cyclometalation | An intramolecular reaction where a ligand containing a C-H bond reacts with the metal center to form a metallacycle. acs.org | Azanide-containing ligands with aryl or alkyl side chains can undergo C-H activation to form stable cyclometalated Pt(II) products. |

| Intramolecular Nucleophilic Attack | The azanide or hydroxide ligand attacks an electrophilic center within another ligand on the same complex. | Can lead to the formation of various heterocyclic structures, with the platinum acting as a template. |

| Ring-Closing Metathesis | A reaction involving the redistribution of bonds in an intramolecular fashion, typically involving alkenes. | While more common for other metals, platinum can catalyze such reactions under specific conditions. |

Oxidative addition and reductive elimination are fundamental reaction types in organometallic chemistry, involving changes in both the oxidation state and coordination number of the metal center. wikipedia.orglibretexts.org In oxidative addition, the metal's oxidation state increases, typically by two, while in the reverse process, reductive elimination, it decreases by two. libretexts.orgumb.edu

For a d⁸ square-planar platinum(II) complex, oxidative addition leads to a d⁶ octahedral platinum(IV) species. libretexts.org This can occur with various substrates. The formation of Pt-N and Pt-O bonds can be achieved via the oxidative addition of N-H (from ammonia (B1221849) or amines) and O-H (from water or alcohols) bonds to a platinum(0) precursor, although it is more common to form these bonds through substitution at a Pt(II) center.

Conversely, reductive elimination from a Pt(IV) center is a key bond-forming step. The reductive elimination of molecules containing N-C or O-C bonds from a suitable Pt(IV) precursor is a crucial step in many catalytic cycles. For this to occur, the two groups to be eliminated must typically be adjacent (cis) in the coordination sphere. wikipedia.orgumb.edu The process is the key product-releasing step in many reactions that form C-H and C-C bonds, and by extension, C-N and C-O bonds. wikipedia.org Computational studies have shown that the mechanism of reductive elimination can be complex, with electronic rearrangements occurring upon initial ligand dissociation, which precedes the final bond-forming step. osti.gov An example includes the intramolecular oxidative addition of a C-Br bond to a Pt(II) center, yielding a Pt(IV) species. nih.gov

The formation of bonds between carbon and heteroatoms like nitrogen and oxygen is a cornerstone of modern synthetic chemistry, with transition metal catalysis playing a pivotal role. nih.govnih.gov Platinum complexes are effective catalysts for such transformations. google.com These reactions can proceed through various elementary steps, including reductive elimination and C-H bond functionalization. nih.gov

Platinum(II) complexes containing azanide and hydroxide ligands are well-suited to mediate these reactions. The coordinated azanide or hydroxide can act as a nucleophile, attacking a carbon center in another substrate. Alternatively, in a catalytic cycle, a C-N or C-O bond can be formed in the final reductive elimination step from a Pt(IV) intermediate. nih.gov These processes require metal complexes that can both cleave a C-H bond to form a metal-carbon bond and subsequently form the desired C-heteroatom bond. nih.gov The cleavage of C-C bonds can also be coupled with the formation of new carbon-heteroatom bonds, offering novel pathways for chemical synthesis. iastate.edu The development of these catalytic processes is supported by the discovery of new elementary reactions at metal-heteroatom bonds and the identification of factors that control them. nih.govresearchgate.net

Reactivity in Aqueous and Non-Aqueous Media

The reactivity of platinum(II) complexes, including those with amido and hydroxido ligands, is profoundly influenced by the solvent environment. The ability of the solvent to coordinate to the metal center, stabilize charged intermediates, and participate directly in the reaction mechanism plays a crucial role.

In aqueous solutions, water molecules are not merely inert bystanders but actively participate in the activation of platinum(II) complexes for substitution reactions. The hydrolysis of platinum(II) complexes, where a ligand is replaced by a water molecule, is a fundamental process that often precedes further reactions. For ammine complexes of platinum(II), the aqua species cis-[Pt(NH3)2(H2O)2]2+ is a key reactive intermediate. nih.gov This di-aqua complex is a potent electrophile and readily reacts with various nucleophiles. nih.gov

The general mechanism for ligand substitution at a square planar d8 metal center, such as Pt(II), is associative. researchgate.net This process involves the formation of a five-coordinate intermediate. In aqueous solution, water can act as the incoming ligand, facilitating the departure of another ligand. The resulting aqua complex is then more labile and susceptible to substitution by other nucleophiles.

The presence of a hydroxide ligand, forming a complex such as cis-[Pt(NH3)2(OH)(H2O)]+, can influence the subsequent reactivity. Computational studies have suggested that the aqua ligand in this mixed hydroxo-aqua complex is less reactive towards substitution compared to the di-aqua species. rsc.org This highlights the electronic influence of the hydroxide ligand on the platinum center.

Kinetic studies on the anation of diaqua-platinum(II) complexes by various nucleophiles provide insight into the water-promoted activation. The general rate law for these reactions is often found to be first order in both the platinum complex and the incoming nucleophile, consistent with an associative mechanism.

| Platinum(II) Complex | Nucleophile | k₂ (M⁻¹s⁻¹) | Temperature (°C) | pH | Reference |

|---|---|---|---|---|---|

| [Pt(pic)(H₂O)₂]²⁺ | L-cysteine | ~10⁻³ | Not Specified | 4.0 | nih.gov |

| [Pt(pic)(H₂O)₂]²⁺ | N-acetyl-L-cysteine | ~10⁻³ | Not Specified | 4.0 | nih.gov |

In non-aqueous solvents, the reactivity of platinum(II) complexes can differ significantly. The absence of water as a readily available ligand can lead to different reaction pathways. In such media, the solvent itself may coordinate to the platinum center, or the reaction may proceed through a direct nucleophilic attack without prior solvolysis. The solubility and stability of the platinum complex are also highly dependent on the nature of the non-aqueous solvent. For instance, reactions in solvents like dimethylformamide (DMF) or acetone (B3395972) have been studied, revealing different kinetic parameters compared to aqueous solutions. acs.orgmdpi.com

The pH of the aqueous solution is a critical parameter that governs the speciation and reactivity of platinum(II) ammine/hydroxide complexes. The acidity of coordinated water molecules in aqua-ammine complexes is a key factor. The pKa of a coordinated water molecule in cis-[Pt(NH3)2(H2O)2]2+ is such that at physiological pH, a significant portion of the complex will exist in the hydroxo-aqua form, cis-[Pt(NH3)2(OH)(H2O)]+, or even the dihydroxo form, cis-[Pt(NH3)2(OH)2].

The kinetics of the interaction between cis-diaqua(2-aminomethylpyridine)platinum(II) and thiols has been shown to be pH-dependent. nih.gov At a pH of 4.0, the reaction proceeds through two consecutive steps. nih.gov The pH can also influence the binding mode of incoming ligands. For instance, the reaction of trans-[PtCl(NH3)2(H2O)]+ with inosine (B1671953) shows that throughout the pH range of 2.8 to 8.4, only the aqua ligand is substituted, while the coordinated hydroxide (at higher pH) appears inert. acs.org

The hydrolysis of platinum(II) ammine complexes is itself a pH-dependent process. The rate of hydrolysis and the position of the equilibrium are influenced by the hydrogen ion concentration. This, in turn, affects the concentration of the reactive aqua species available for subsequent reactions.

Furthermore, in the context of photoreactions, the irradiation of cis,trans,cis-[Pt(IV)(N3)2(OH)2(NH3)2] leads to the release of free ammonia, resulting in an increase in the pH of the solution. mdpi.com This indicates the formation of hydroxido-platinum(II) species as photoproducts. mdpi.com

| Platinum(II) Complex/System | Observation | pH Range | Reference |

|---|---|---|---|

| trans-[PtCl(NH₃)₂(H₂O)]⁺ + Inosine | Substitution of H₂O, OH⁻ is inert. | 2.8 - 8.4 | acs.org |

| [Pt(pic)(H₂O)₂]²⁺ + Thiols | Two-step reaction observed. | 4.0 | nih.gov |

| cis,trans,cis-[Pt(IV)(N₃)₂(OH)₂(NH₃)₂] Photoreaction | Release of NH₃ and increase in pH. | Not Specified | mdpi.com |

Supramolecular Chemistry and Engineered Architectures of Azanide and Hydroxide Platinum Ii Complexes

Self-Assembly Strategies for Ordered Platinum(II) Architectures

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures is a hallmark of self-assembly. For platinum(II) complexes containing azanide (B107984) and hydroxide (B78521) ligands, this process is driven by a combination of directional, non-covalent interactions that dictate the final architecture and its emergent properties.

Role of Hydrogen Bonding (e.g., via Amide Linkages) in Directing Assembly

Hydrogen bonding, particularly the N-H···O=C interactions facilitated by amide groups, is a powerful tool for directing the assembly of platinum(II) complexes. ias.ac.in The functional groups responsible for these intermolecular associations are the amino and carbonyl linkages. ias.ac.in The directionality and strength of these bonds provide a high degree of control over the orientation of the molecular components, leading to the formation of predictable and ordered supramolecular structures. ias.ac.inresearchgate.net

In the solid state, platinum(II) complexes with amine ligands can form extensive hydrogen-bonding networks. For example, complexes can form supramolecular polymers through N-H···Cl and O-H···Cl hydrogen bonding to a chloride anion. researchgate.net The formation of these hydrogen bonds can influence the reactivity of the platinum center. For instance, hydrogen bonding with a 5'-phosphate group can favor the reaction of a platinum(II) complex with 5'-GMP. nih.gov

Exploitation of Metallophilic (Pt-Pt) Interactions in Supramolecular Construction

Beyond hydrogen bonding, metallophilic interactions, specifically Pt-Pt interactions, play a crucial role in the self-assembly of square-planar platinum(II) complexes. rsc.orgresearchgate.netnih.gov These weak, non-covalent interactions arise from the attraction between the electron clouds of adjacent platinum atoms, typically in a stacked arrangement. researchgate.net While individually weak, the cumulative effect of multiple Pt-Pt interactions can significantly contribute to the stability of the resulting supramolecular assembly. rsc.org

The extent of these Pt-Pt interactions can be modulated by factors such as solvent composition and the steric and electronic properties of the ligands. rsc.orgacs.org This tunability allows for the rational design of materials with specific optical and electronic properties, as the Pt-Pt distance directly influences the energy of the metal-metal-to-ligand charge transfer (MMLCT) transitions. nih.gov The aggregation of platinum(II) complexes through these interactions often leads to notable changes in their luminescence, providing a spectroscopic handle to monitor the self-assembly process. researchgate.netnih.gov

The interplay between hydrogen bonding and Pt-Pt interactions offers a powerful strategy for creating complex and functional supramolecular architectures. researchgate.net For instance, hydrogen bonds can pre-organize the platinum(II) units, facilitating the formation of extended stacks with strong Pt-Pt interactions. This cooperative effect is fundamental to the construction of highly ordered and emissive materials. researchgate.net

Fabrication of Coordination Polymers and Metallosupramolecular Cages

The principles of self-assembly are expertly applied in the construction of extended coordination polymers and discrete, cage-like structures. These architectures are of great interest due to their potential applications in areas such as catalysis, sensing, and drug delivery. nih.govrsc.org

Design Principles for Platinum(II)-Based Coordination Frameworks

The design of platinum(II)-based coordination frameworks relies on the predictable coordination geometry of the platinum(II) center, typically square-planar, and the use of multitopic ligands that can bridge multiple metal centers. nih.govacs.org By carefully selecting the geometry of the metal precursor and the connectivity of the organic linker, it is possible to direct the formation of one-, two-, or three-dimensional coordination polymers. acs.org

Key design principles include:

Directional Bonding Approach: This strategy utilizes the well-defined coordination angles of the platinum(II) center to create predictable network topologies.

Symmetry Interaction: The symmetry of both the metal precursor and the organic ligand can be used to guide the self-assembly process towards a specific, desired architecture.

Ligand Flexibility: The rigidity or flexibility of the organic linker can influence the final structure, with rigid ligands often leading to more ordered and predictable frameworks.

The use of platinum(II) complexes with amide-containing ligands in the construction of coordination polymers allows for the incorporation of hydrogen bonding as an additional structure-directing element, further enhancing the predictability and stability of the resulting frameworks.

Synthesis and Structural Characterization of Discrete Metallacages and Metallacycles

In contrast to the extended networks of coordination polymers, metallosupramolecular cages and cycles are discrete, closed structures formed from the self-assembly of metal ions and organic ligands. rsc.org The synthesis of these structures often involves the reaction of a platinum(II) precursor with a ditopic or polytopic ligand designed to form a closed architecture. nih.govprestonchemistry.com

The characterization of these complex assemblies relies on a combination of techniques: rsc.org

NMR Spectroscopy: Provides information about the symmetry and connectivity of the cage in solution.

Mass Spectrometry: Confirms the mass of the assembled cage, providing evidence for its formation. rsc.org

X-ray Crystallography: Offers definitive structural information, revealing the precise arrangement of atoms in the solid state. rsc.org

Recent research has demonstrated the construction of platinum(II)-based molecular cages with aggregation-induced emission properties, highlighting the potential for creating functional, self-assembled nanostructures. nih.gov

Chirality and Stereochemical Control in Supramolecular Platinum(II) Systems

The introduction of chirality into supramolecular platinum(II) systems adds a further layer of complexity and functionality, enabling the creation of structures with specific stereochemical properties. nih.gov This is of particular interest for applications in enantioselective recognition, catalysis, and chiroptical materials. researchgate.netulb.ac.be

Chirality can be introduced into these systems in several ways:

Chiral Ligands: The use of enantiomerically pure ligands can direct the formation of homochiral supramolecular assemblies. ulb.ac.benih.gov

Chiral Induction: The presence of a chiral guest molecule can induce a preferred helicity in an otherwise achiral supramolecular polymer. rsc.org

Spontaneous Resolution: In some cases, achiral building blocks can self-assemble into a racemic mixture of chiral supramolecular structures.

The stereochemistry of the platinum(II) complex can have a significant impact on its properties and interactions. nih.govnih.gov For example, the different stereoisomers of a platinum complex can exhibit different biological activities due to their diastereoselective interactions with chiral biomolecules like DNA. ulb.ac.benih.gov The ability to control the chirality of supramolecular platinum(II) systems is therefore a key goal in the design of advanced functional materials. acs.org

Catalytic Applications of Azanide and Hydroxide Platinum Ii Systems

Homogeneous Catalysis

In homogeneous catalysis, platinum(II) complexes containing amide and hydroxide (B78521) ligands, or species that can generate these in situ, have demonstrated significant efficacy in several key organic transformations. The presence of both a nucleophilic hydroxide and a basic/nucleophilic amide ligand on the platinum center can facilitate unique reaction pathways.

Hydrosilylation Reactions Utilizing Platinum(II) Catalysts

Platinum catalysts are renowned for their role in hydrosilylation, the addition of a Si-H bond across a double bond. While the classical Chalk-Harrod mechanism is well-established for alkene hydrosilylation, the hydrosilylation of polar C=O bonds, such as those in amides, presents a greater challenge. rsc.orgnih.gov However, specialized platinum systems, particularly those involving bifunctional hydrosilanes, have proven effective for the reduction of amides to amines. nih.govacs.org

Theoretical studies, specifically using density functional theory (DFT), have illuminated the mechanism for the platinum-catalyzed reduction of amides with reagents like 1,2-bis(dimethylsilyl)benzene (B94053) (BDSB). nih.gov These calculations suggest that the reaction does not follow the classical Chalk-Harrod cycle directly. Instead, a mechanism involving the insertion of the amide's C=O bond into a Pt-H bond is favored. rsc.orgnih.gov This step is facilitated by the formation of a Pt(IV)-disilyl-dihydride intermediate, where the Pt-H bond is highly activated by the strong σ-donating silyl (B83357) groups. nih.gov The activation energy for this pathway is calculated to be significantly lower than alternative mechanisms like the modified Chalk-Harrod or ionic outer sphere pathways. rsc.orgnih.gov

The efficiency of these reactions is highly dependent on the structure of the hydrosilane reagent. A synergistic effect is observed when two Si-H groups are present in close proximity within the same molecule, as seen with 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) and BDSB. acs.org This dual Si-H arrangement is crucial for achieving high efficiency and selectivity in the reduction of carboxamides to amines under mild conditions. acs.org A key advantage of this catalytic method is its excellent functional group tolerance, leaving moieties such as nitro, ester, nitrile, and halides intact. acs.org

Table 1: Platinum-Catalyzed Hydrosilylation for Amide Reduction

| Reaction Type | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Amide Reduction | Platinum catalyst with bifunctional hydrosilanes (e.g., BDSB) | Proceeds via insertion of the C=O bond into a highly activated Pt-H bond within a Pt(IV) intermediate. | rsc.orgnih.gov |

| Amide Reduction | Platinum catalyst with TMDS or BDSB | The synergistic effect of dual Si-H groups allows for efficient and selective reduction of amides to amines. | acs.org |

Hydroamination Reactions for Carbon-Nitrogen Bond Formation

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. researchgate.net Platinum(II) catalysts have emerged as effective promoters of intramolecular hydroamination of unactivated olefins with secondary alkylamines. acs.org For instance, using a catalyst generated from [PtCl2(H2C=CH2)]2 and triphenylphosphine, γ- and δ-amino olefins can be cyclized to form substituted pyrrolidine (B122466) derivatives in good yields. acs.org

Mechanistic studies of the intramolecular hydroamination of 4-pentenylamines have provided a detailed picture of the catalytic cycle. acs.org The reaction of the amine substrate with the platinum(II) precursor forms a platinum-amine complex. This is followed by an irreversible intramolecular exchange of a ligand with the pendant C=C bond, creating a reactive platinum π-alkene complex. acs.org Subsequent steps lead to the formation of a neutral, bicyclic azaplatinacyclobutane complex, which is considered the resting state of the catalyst. The turnover-limiting step is the intramolecular protodemetalation of this azaplatinacyclobutane, which then releases the final cyclic amine product. acs.org Kinetic analyses support a first-order dependence on the platinum concentration, suggesting a unimolecular turnover-limiting step. acs.org

Carbonylation Reactions Mediated by Platinum Catalysts

While platinum is a versatile catalyst, its application in carbonylation reactions involving azanide (B107984) and hydroxide ligands is less documented compared to hydrosilylation and hydroamination. Carbonylation reactions are crucial for the synthesis of carbonyl-containing compounds. Platinum complexes, in general, are known to catalyze various carbonylation processes. For instance, platinum(II) aminophosphine (B1255530) and amidophosphine phosphinite complexes have been used in the asymmetric hydroformylation of styrene, a related carbonylation reaction, although with moderate success in terms of rates and enantioselectivity. epa.gov The specific role and potential synergistic effects of having both azanide and hydroxide ligands in a platinum(II) coordination sphere for direct carbonylation reactions remains an area with potential for further exploration.

Heterogeneous Catalysis and Surface Interactions

The principles of platinum catalysis extend from homogeneous systems to heterogeneous ones, where platinum nanoparticles or single atoms are supported on a solid matrix. google.com These catalysts are particularly important for industrial processes due to their ease of separation and reusability. nih.gov In the context of reactions involving amide functionalities, supported platinum catalysts are active in the hydrogenation of amides. acs.org

For example, a Pt/CeO₂ catalyst has been studied for the solvent-free hydrogenation of N-ethylpropylamide. acs.org At temperatures below 150 °C, the catalyst shows high selectivity for the hydrogenation of the amide to the corresponding amines. The support, ceria (CeO₂), is believed to promote the adsorption of the amide, while the platinum nanoparticles facilitate the transfer of hydrogen. acs.org However, at higher temperatures, the platinum nanoparticles can also catalyze the undesired hydrogenolysis of the amine products. acs.org

The creation of well-defined heterogeneous catalysts, such as through the deposition of diolefin(dialkyl)platinum(II) complexes to generate surface alkyls, allows for the study of reaction mechanisms on the platinum surface. harvard.edu This approach helps to bridge the understanding between homogeneous organometallic chemistry and surface science, providing insights into how ligands and surface sites cooperate in catalysis.

Catalyst Design Principles and Turnover Mechanisms

The design of effective platinum catalysts hinges on modulating the electronic and steric properties of the platinum center through ligand selection. google.com In platinum(II) systems relevant to this discussion, the presence of strongly σ-donating ligands like amides is crucial.

Key mechanistic principles that have emerged from studying these systems include:

Ligand-Assisted Activation : In the hydrosilylation of amides, the silyl ligands in the Pt(IV) intermediate are not mere spectators; their strong σ-donating character is essential for activating the Pt-H bond, making the insertion of the C=O group feasible. rsc.orgnih.gov

Resting State Identification : The catalyst resting state, the most stable species in the catalytic cycle, provides a target for catalyst improvement. In the aforementioned hydroamination, the azaplatinacyclobutane complex is the resting state. acs.org Modifying the ligand sphere to destabilize this intermediate relative to the transition state of the turnover-limiting step could lead to a more active catalyst.

The development of single-atom catalysts (SACs) and ligand-coordinated supported catalysts (LCSCs) represents a modern approach to catalyst design, aiming to combine the high efficiency and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. google.com By using specific ligands to stabilize atomically dispersed platinum on a support, it is possible to fine-tune the electronic properties of the active sites and potentially prevent leaching, thereby improving reusability. google.com

Table 2: Mechanistic Insights into Platinum(II) Catalysis

| Catalytic Reaction | Key Mechanistic Feature | Implication for Catalyst Design | Reference |

|---|---|---|---|

| Amide Hydrosilylation | Activation of Pt-H bond by σ-donating silyl groups in a Pt(IV) intermediate. | Ligands that stabilize the Pt(IV) state and enhance the hydridic character of the Pt-H bond are desirable. | nih.gov |

| Olefin Hydroamination | Turnover-limiting protodemetalation of a stable azaplatinacyclobutane resting state. | Catalyst modifications should aim to lower the energy barrier for the protodemetalation step. | acs.org |

Advanced Materials Science Applications of Azanide and Hydroxide Platinum Ii Complexes

Optoelectronic Materials

The optoelectronic properties of platinum(II) complexes are largely dictated by their d⁸ electron configuration and square-planar geometry, which facilitates the formation of intermolecular Pt-Pt interactions in aggregated states or the solid state. These interactions create new electronic transitions, leading to distinct luminescent and phosphorescent behaviors. oup.com

While many luminophores suffer from quenching in the aggregated state, certain platinum(II) complexes exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). In dilute solutions, these complexes may be non-emissive, but they become highly luminescent upon aggregation in poor solvents or in the solid state. This effect is often observed in cyclometalated platinum(II) complexes and is attributed to the formation of intermolecular bonds that restrict intramolecular vibrations and rotations, which are non-radiative decay pathways. rsc.org The aggregation process, often driven by Pt-Pt interactions, opens up new radiative decay channels, such as those from a metal-metal-to-ligand charge transfer (³MMLCT) excited state, leading to strong emission. oup.comrsc.org Although specific AIE studies on a simple "azanide;platinum(2+);hydroxide" are not detailed in the provided research, the principle is a known characteristic of related platinum(II) systems. For instance, some cyclometalated Pt(II) complexes with acyclic diaminocarbene ligands demonstrate AIE activity. rsc.org

Square-planar platinum(II) complexes are well-known for their rich luminescent and phosphorescent properties, which are highly tunable by modifying the ligand environment. oup.comoup.com The luminescence often arises from metal-centered (d→p) transitions or, more commonly in aggregated systems, from ³MMLCT states. oup.com The energy of this emission is sensitive to the distance between platinum atoms; a shorter Pt-Pt distance leads to a lower-energy (red-shifted) emission. oup.com

Researchers have developed a wide array of phosphorescent Pt(II) complexes that emit across the visible spectrum, from blue to red. researchgate.netpreprints.org For example, complexes with dibenzofuranyl imidazole (B134444) ligands can produce bright sky-blue phosphorescence with moderate quantum yields and short decay times, making them suitable for organic light-emitting diodes (OLEDs). preprints.org Other designs, such as those incorporating acyclic diaminocarbene ligands, can yield green or orange phosphorescence attributed to a mixed triplet intra-ligand/³MLCT excited state. rsc.org The pH of the medium can also influence the self-assembly and, consequently, the emission color of certain luminescent Pt(II) complexes, allowing for a switch between different emissive states. nih.govnih.gov

Photophysical Properties of Selected Luminescent Platinum(II) Complexes

| Complex Type | Emission Color | Photoluminescent Quantum Yield (PLQY) | Excited State | Reference |

|---|---|---|---|---|

| Pt(II) with dibenzofuranyl imidazole and acetylacetonate (B107027) ligands | Sky-Blue (485 nm) | 0.37 | Mixed Ligand-Centered (π–π*) and MLCT | preprints.org |

| Cyclometalated Pt(II) with acyclic diaminocarbene ligands | Green / Orange | - | Mixed ³IL/³MLCT | rsc.org |

| Pt(II) with pincer-type pyrazole-containing ligands (in aggregate form) | Orange | - | ³MMLCT | nih.gov |

| Pt(II) diimine complexes | Deep-Red to Green | >60% | - | researchgate.net |

Chemical Sensing and Detection Technologies

The sensitivity of the luminescence of platinum(II) complexes to their local environment makes them excellent candidates for chemical sensors. oup.com The principle behind this application is that analyte molecules can interact with the complex, altering its molecular arrangement or electronic structure, which in turn causes a detectable change in its color (chromism) or luminescence. oup.comoup.com

Vapochromism, a change in color upon exposure to volatile organic compounds (VOCs), is a notable property of assembled platinum(II) complexes. The absorption of vapor molecules can change the Pt-Pt distances within the stacked structure, leading to a distinct optical response. oup.comoup.com Similarly, platinum(II) terpyridyl alkynyl complexes have been designed to function as highly sensitive colorimetric and luminescent pH sensors. acs.orgacs.org The protonation or deprotonation of basic groups on the ligands in response to pH changes leads to dramatic shifts in their absorption and emission spectra. acs.orgacs.org

Furthermore, fluorescent sensor arrays have been developed for the detection and quantification of platinum complexes themselves, such as the anticancer drugs cisplatin (B142131) and oxaliplatin, in biological fluids. nih.gov These arrays can successfully discriminate between different platinum compounds and other metals with high accuracy, which could help in monitoring therapeutic drug levels in patients. nih.gov

Integration into Hybrid Functional Materials and Nanostructures

Integrating platinum complexes into larger functional systems and nanostructures opens up new avenues for advanced materials with tailored properties for applications ranging from catalysis to biomedicine. hhu.denih.govnih.gov

One common approach is the formation of platinum nanoparticles (Pt-NPs), which can be synthesized from Pt(II) complex precursors. hhu.de These nanoparticles can then be immobilized on various supports to create hybrid materials. For instance, Pt-NPs have been successfully deposited on thiol-functionalized graphene derivatives. hhu.de In such composites, the graphene acts as a support scaffold, while the Pt-NPs provide catalytic or plasmonic functionality. hhu.dersc.org

Polymer nanoparticles also serve as versatile templates for creating organic-inorganic hybrid materials. nih.gov They can act as nanoreactors for the growth of inorganic materials within their core or as high-surface-area supports for growth on their exterior. This templating method offers a pathway to synthesize composite nanoparticles with controlled size and composition for a variety of applications. nih.gov In the biomedical field, platinum-based nanoparticles are functionalized with polymers, antibodies, or other biomolecules to enhance their therapeutic efficacy and reduce side effects by enabling targeted delivery. nih.govnih.govmdpi.com

Examples of Platinum-Based Hybrid Functional Materials

| Platinum Component | Support/Template Material | Hybrid Material Type | Potential Application | Reference |

|---|---|---|---|---|

| Platinum Nanoparticles (Pt-NPs) | Thiol-functionalized Thermally Reduced Graphite Oxide (TRGO-SH) | Graphene-Nanoparticle Composite | Catalysis | hhu.de |

| Platinum Nanoparticles (Pt-NPs) | Graphene Oxide (GO) | GO-Nanoparticle Composite | Biomedical Applications | nih.gov |

| Cisplatin | Lipid-Polymer Nanovesicle | Drug-Encapsulated Nanoparticle | Cancer Therapy | mdpi.com |

| Inorganic Minerals (e.g., Hydroxyapatite) | Polymer Nanoparticles | Biomimetic Composite Nanoparticle | Regenerative Medicine | nih.gov |

Theoretical and Computational Chemistry in Azanide and Hydroxide Platinum Ii Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and the nature of chemical bonds within platinum(II) complexes. These calculations provide a detailed picture of the electron distribution and orbital interactions between the platinum center and its azanide (B107984) and hydroxide (B78521) ligands.

The bonding in square planar platinum(II) complexes is characterized by a combination of sigma donation from the ligands to the metal and, in some cases, pi-backbonding from the metal to the ligands. In the case of azanide (NH₂⁻) and hydroxide (OH⁻) ligands, the primary interaction is sigma donation from the nitrogen and oxygen lone pairs to the empty d-orbitals of the platinum(II) ion. DFT calculations can quantify the strength and nature of these Pt-N and Pt-O bonds.

The electronic properties of the complex, such as its reactivity and stability, are governed by the energies and compositions of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations can accurately predict these and other orbitals, revealing that the HOMO is often localized on the platinum d-orbitals, while the LUMO may have significant contributions from the metal center and the ligands. The energy gap between the HOMO and LUMO is a key parameter that influences the complex's electronic transitions and photochemical behavior.

Analysis of the calculated electronic structure can also provide insights into the trans effect and trans influence of the azanide and hydroxide ligands, which dictate the substitution reactivity at the platinum center.

| Parameter | Pt-N (Azanide) | Pt-O (Hydroxide) |

| Typical Bond Length (Å) | 2.02 - 2.05 | 2.02 - 2.07 |

| Bonding Character | Primarily sigma-dative | Primarily sigma-dative |

| Trans Influence | Moderate | Moderate |

This table presents typical bond lengths and characteristics for Pt-N and Pt-O bonds in similar platinum(II) complexes as determined by computational and experimental methods. The exact values for azanide;platinum(2+);hydroxide would require specific calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. For this compound, MD simulations, particularly in an aqueous solution, can provide crucial information about its solvation, stability, and intermolecular interactions.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of each atom. This allows for the observation of the complex's behavior on a picosecond to nanosecond timescale.

For a platinum(II) complex in water, MD simulations can reveal the structure of the hydration shell around the complex. slideshare.net The simulations can show how water molecules orient themselves around the platinum center and the azanide and hydroxide ligands, and how they form hydrogen bonds. slideshare.net The number of water molecules in the first and second hydration shells, known as the hydration number, can be determined and has been shown to decrease with an increase in the net charge of the complex. slideshare.net

Furthermore, MD simulations can be used to study the dynamics of ligand exchange with solvent molecules, providing insights into the initial steps of reaction mechanisms. The stability of the Pt-N and Pt-O bonds in the presence of thermal fluctuations and solvent interactions can also be assessed. By analyzing the trajectories of the atoms, one can calculate various properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the complex. slideshare.net

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways, transition states, and the calculation of activation energies. For this compound, this approach can be used to investigate various reactions, such as ligand substitution, hydrolysis, and isomerization.

Substitution reactions in square planar platinum(II) complexes typically proceed through an associative mechanism, involving the formation of a five-coordinate trigonal bipyramidal intermediate or transition state. slideshare.net DFT calculations can be used to locate the structures of the reactants, products, intermediates, and transition states along the reaction coordinate. By calculating the energies of these species, a detailed energy profile for the reaction can be constructed.

For example, the hydrolysis of a platinum(II) complex, where a ligand is replaced by a water molecule, can be modeled computationally. The calculations would reveal the energy barrier for the initial association of a water molecule to the platinum center and the subsequent dissociation of the leaving group. These calculations can provide a quantitative understanding of the reaction kinetics and thermodynamics.

The influence of the azanide and hydroxide ligands on the reactivity of the complex can be systematically studied by comparing the energy landscapes for the substitution of each ligand. This can help in understanding the relative lability of the Pt-N and Pt-O bonds and predicting the likely products of a reaction.

Prediction and Interpretation of Spectroscopic Data